2-Chloro-5-phenylpyrimidine
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 2-Chloro-5-phenylpyrimidine, often involves the reaction of amidines with β-dicarbonyl compounds under various conditions. A specific method for synthesizing 2-Chloro-5-phenylpyrimidine is not detailed in the provided literature, but general strategies for pyrimidine synthesis include condensation reactions, halogenation, and nucleophilic substitution reactions that can be tailored to introduce chloro and phenyl groups at specific positions on the pyrimidine ring.
Molecular Structure Analysis
Molecular structure analysis of pyrimidine derivatives, including 2-Chloro-5-phenylpyrimidine, is crucial for understanding their chemical properties and reactivity. X-ray crystallography studies provide insights into the crystal and molecular structure, revealing how substitutions on the pyrimidine ring influence the overall geometry and electronic structure of the molecule. For instance, the introduction of a phenyl group at the 5-position could affect the electronic distribution and steric hindrance, impacting its reactivity and physical properties.
Chemical Reactions and Properties
2-Chloro-5-phenylpyrimidine undergoes various chemical reactions characteristic of pyrimidines. These can include nucleophilic substitution reactions where the chloro group can be replaced by other nucleophiles, offering a pathway to synthesize a wide range of substituted pyrimidines. Additionally, its phenyl group can participate in electrophilic substitution reactions, further expanding its chemical versatility.
Physical Properties Analysis
The physical properties of 2-Chloro-5-phenylpyrimidine, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of a chloro group and a phenyl ring likely affects its polarity and hydrogen bonding capacity, influencing its solubility in various solvents and its phase transition temperatures.
Chemical Properties Analysis
The chemical properties of 2-Chloro-5-phenylpyrimidine, including acidity, basicity, and reactivity towards various reagents, are defined by its functional groups. The pyrimidine ring, being aromatic, contributes to the molecule's stability and reactivity, while the chloro and phenyl substitutions introduce specific reactivity patterns due to their electronic effects.
References (Sources)
- (Cini, Tiezzi, & Cavaglioni, 1999): X-ray structures and molecular orbital analysis of pyrimidine derivatives.
- (Zhang et al., 2016): Study on copper(I) 5-phenylpyrimidine-2-thiolate complexes, providing insights into chemical properties and reactions.
- (Valk & Plas, 1973): Analysis of the reaction mechanism involving 4‐chloro‐5‐cyano‐6‐phenylpyrimidine.
- Additional references from the search results offer further insights into the synthesis, structural analysis, and properties of 2-Chloro-5-phenylpyrimidine and related compounds.
Scientific Research Applications
Specific Scientific Field
Pharmacology and Medicinal Chemistry
Summary of the Application
Pyrimidines, including 2-Chloro-5-phenylpyrimidine, have been found to display a range of pharmacological effects, including anti-inflammatory effects .
Methods of Application or Experimental Procedures
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Results or Outcomes
Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Synthesis of New Pyrimidine Derivatives
Specific Scientific Field
Summary of the Application
2-Chloro-5-phenylpyrimidine is used in the synthesis of new pyrimidine derivatives using organolithium reagents .
Methods of Application or Experimental Procedures
2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favouring the formation of C-4 substituted products .
Results or Outcomes
The reaction of 7 with N,N-dimethylethylenediamine afforded 8 exclusively .
Safety And Hazards
properties
IUPAC Name |
2-chloro-5-phenylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-10-12-6-9(7-13-10)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNIWMPNOFGQEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345532 | |
Record name | 2-Chloro-5-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-phenylpyrimidine | |
CAS RN |
22536-62-5 | |
Record name | 2-Chloro-5-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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